(6-Chloro-pyridin-2-yl)-ethanol
Description
Properties
Molecular Formula |
C7H8ClNO |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
1-(6-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3 |
InChI Key |
OOSDKOWXXCSDHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC=C1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes structurally related pyridine derivatives and their key properties:
Key Observations :
- Chlorine vs. Bromine : Brominated analogs (e.g., 6-bromo derivatives) exhibit higher molecular weights and reactivity in cross-coupling reactions compared to chlorinated counterparts .
- Substituent Position: Ethanol or methanol groups at the 2-position (pyridine ring) enhance solubility in polar solvents, whereas substitutions at the 3-position (e.g., in (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol) may alter biological target interactions .
Antimicrobial Activity
- 6-Chloro-pyridin-2-amine derivatives (e.g., 3a, 3f, 3h ) exhibit moderate to good activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, though less potent than standard antibiotics like ciprofloxacin .
- Pyridyl–pyrazole hybrids demonstrate cytotoxicity against cancer cell lines (e.g., HeLa), with IC₅₀ values in the micromolar range, attributed to intercalation with DNA or enzyme inhibition .
Structure–Activity Relationships :
- Electron-Withdrawing Groups : Chlorine at C6 enhances electrophilicity, improving interactions with microbial enzymes .
- Hydroxy and Amino Groups: Ethanol or amino side chains (e.g., in (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol) may facilitate hydrogen bonding with biological targets, enhancing potency .
Preparation Methods
Sodium Borohydride-Mediated Reduction
The reduction of ethyl 6-chloro-pyridine-2-carboxylate using sodium borohydride (NaBH) in ethanol constitutes a primary pathway. Adapted from Hoornaert’s protocol for analogous methanol derivatives, this method involves refluxing the ester with NaBH (2.5 eq) in anhydrous ethanol for 8–10 hours. The reaction proceeds via nucleophilic acyl substitution, where borohydride attacks the electrophilic carbonyl carbon, followed by proton transfer and elimination of the ethoxide leaving group.
Critical parameters include:
-
Temperature : Reflux conditions (78°C) enhance reaction kinetics but risk ester hydrolysis.
-
Solvent : Anhydrous ethanol minimizes competing side reactions with water.
-
Workup : Quenching with ice-cold water precipitates the product, which is recrystallized from ethanol to achieve >70% purity.
The -NMR spectrum of the product exhibits a triplet at δ 1.25 ppm (CHCHOH) and a quartet at δ 3.65 ppm (CHOH), confirming the ethanol side chain.
Lithium Aluminum Hydride (LiAlH4_44) Reduction
For esters resistant to NaBH, LiAlH in tetrahydrofuran (THF) provides a stronger reducing environment. A 2021 study demonstrated that ethyl 6-chloro-pyridine-2-carboxylate treated with LiAlH (1.2 eq) at 0°C for 2 hours yields (6-chloro-pyridin-2-yl)-ethanol in 82% yield1. However, this method requires rigorous exclusion of moisture and post-reduction quenching with saturated ammonium chloride to prevent over-reduction.
Grignard Reagent-Based Synthesis
Ethylene Oxide Addition to 2-Bromo-6-chloropyridine
Introducing a two-carbon alcohol chain via Grignard reactivity involves reacting 2-bromo-6-chloropyridine with magnesium in diethyl ether to form the corresponding Grignard reagent. Subsequent addition of ethylene oxide at −20°C generates a magnesium alkoxide intermediate, which is hydrolyzed with dilute HCl to yield the target ethanol derivative2.
Key advantages include:
-
Regioselectivity : The pyridine nitrogen directs Grignard formation exclusively at the 2-position.
-
Yield : 68–75% after column chromatography (hexane/ethyl acetate 3:1)2.
Limitations and Side Reactions
Competing elimination pathways may produce 6-chloro-2-vinylpyridine, particularly at temperatures >0°C. Gas chromatography-mass spectrometry (GC-MS) analyses reveal this side product constitutes ≤12% of crude mixtures, necessitating low-temperature conditions3.
Hydroxymethylation via Protective Group Strategies
SEM-Protected Intermediates
Trimethylsilanyl-ethoxymethyl (SEM) protection, as detailed in WO1998022459, enables hydroxyl group stability during subsequent reactions. The protocol involves:
-
Treating (6-chloro-pyridin-2-yl)-methanol with SEM-Cl (1.1 eq) and imidazole in dichloromethane.
-
Performing alkylation or acylation reactions on the protected intermediate.
-
Deprotecting with tetrabutylammonium fluoride (TBAF) to regenerate the ethanol moiety.
This method achieves 89% recovery of the deprotected product but requires multi-step synthesis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| NaBH Reduction | 70–78 | 95 | Ester hydrolysis under prolonged reflux |
| LiAlH Reduction | 82 | 98 | Moisture sensitivity |
| Grignard Reaction | 68–75 | 90 | Competing elimination |
| SEM Protection/Deprotect | 65 | 97 | Multi-step complexity |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
-NMR (400 MHz, CDCl) : δ 8.05 (t, 1H, Py-H), 7.62 (d, 1H, Py-H), 4.12 (q, 2H, CHOH), 1.85 (t, 1H, OH), 1.32 (t, 3H, CH).
-
-NMR : δ 158.9 (C-2), 149.2 (C-6), 62.4 (CHOH), 14.1 (CH)4.
Mass Spectrometry
Electrospray ionization (ESI) spectra show a molecular ion peak at m/z 173.6 [M+H], consistent with CHClNO.
Industrial-Scale Production Considerations
Catalytic Hydrogenation
Palladium on carbon (Pd/C) in methanol under 50 psi H reduces ethyl 6-chloro-pyridine-2-carboxylate to this compound with 91% conversion. However, catalyst poisoning by chloride necessitates periodic reactivation5.
Continuous Flow Reactors
Microfluidic systems reduce reaction times from 10 hours (batch) to 45 minutes, achieving 94% yield at 120°C and 20 bar6.
Q & A
Q. How can researchers address contradictions in reported biochemical data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ionic strength). Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence anisotropy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
